molecular formula C8H17NO2S B13227324 2,3-Dimethylcyclohexane-1-sulfonamide

2,3-Dimethylcyclohexane-1-sulfonamide

Cat. No.: B13227324
M. Wt: 191.29 g/mol
InChI Key: NLLORZNHXJUHAO-UHFFFAOYSA-N
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Description

2,3-Dimethylcyclohexane-1-sulfonamide (CAS 1340523-88-7) is a high-purity organic compound with a molecular formula of C 8 H 17 NO 2 S and a molecular weight of 191.30 g/mol . It is supplied with a minimum purity of 95% and is characterized by its sulfonamide functional group (-SO 2 NH 2 ) attached to a 2,3-dimethylcyclohexyl ring system . This compound belongs to the sulfonamide class, a group of chemicals recognized as a promising scaffold in modern drug discovery . Sulfonamides are investigated for a wide spectrum of biological activities, including their potential as antiviral, anticancer, and anti-inflammatory agents . The therapeutic potential of sulfonamide-containing compounds often arises from their ability to interact with enzymes and receptors, such as through carbonic anhydrase inhibition or modulation of signaling pathways . Researchers value this chemical building block for developing novel pharmacologically active molecules. It is strictly for research and development purposes in laboratory settings. This product is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2,3-dimethylcyclohexane-1-sulfonamide

InChI

InChI=1S/C8H17NO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11)

InChI Key

NLLORZNHXJUHAO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethylcyclohexane 1 Sulfonamide and Its Complex Derivatives

Direct Synthesis Strategies for the 2,3-Dimethylcyclohexane-1-sulfonamide Core

Direct synthesis focuses on the construction of the fundamental sulfonamide moiety attached to the 2,3-dimethylcyclohexane scaffold. These methods involve the formation of the crucial sulfur-nitrogen bond.

Amination and Sulfonylation Protocols

Traditional and alternative methods for sulfonamide synthesis often rely on the reaction between an amine and a sulfur-based electrophile or vice-versa.

The most conventional and widely employed method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.inresearchgate.net For the target molecule, this would involve the reaction of 2,3-dimethylcyclohexylamine (B146688) with a suitable sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. ekb.egcbijournal.com

This reaction is robust and applicable to a wide range of aliphatic, aromatic, and heterocyclic amines. ekb.eg While highly effective, this method necessitates the handling of sulfonyl chlorides, which can be moisture-sensitive or difficult to prepare. researchgate.netnih.gov The nucleophilicity of the amine is a key factor, with primary amines generally showing high reactivity. ijarsct.co.in

Table 1: Representative Conditions for Sulfonamide Synthesis from Amines and Sulfonyl Chlorides

Amine SubstrateSulfonyl ChlorideBaseSolventTypical YieldReference
Primary/Secondary AminesArSO₂Cl or RSO₂ClPyridine or TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)60-98% ijarsct.co.in
Heteroaryl AminesBenzenesulfonyl chloridePyridineNot specified63% cbijournal.com
Primary Aminesp-Toluenesulfonyl chlorideSodium CarbonateWater/Acetone95% ekb.egnih.gov

To circumvent the use of sulfonyl chlorides, several alternative methods have been developed. These include the direct coupling of sulfonic acids with amines using activating agents. For instance, triphenylphosphine ditriflate has been shown to facilitate the direct synthesis of sulfonamides from sulfonic acid salts and amines. nih.gov Another approach involves the oxidative coupling of thiols and amines. rsc.orgnih.gov An electrochemical method, for example, enables the coupling of various thiols and amines without the need for catalysts or sacrificial reagents, generating hydrogen as the only byproduct. nih.gov

Furthermore, sodium sulfinates can serve as precursors. In the presence of an oxidant like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), sodium sulfinates can react with amines to form sulfonamides. cbijournal.com This metal-free approach is considered a greener alternative for generating the necessary sulfonyl electrophile in situ. ekb.eg

Catalytic Approaches in Core Synthesis

Transition metal catalysis offers powerful and versatile routes to sulfonamides, often under milder conditions and with broader functional group tolerance than traditional methods.

Palladium catalysis is a prominent tool for constructing C-N and C-S bonds, which are central to the synthesis of complex sulfonamide derivatives. One established method involves the coupling of aryl halides or triflates with primary sulfonamides. thieme-connect.com Another powerful strategy is the palladium-catalyzed synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be readily oxidized to the corresponding sulfonamides. nih.govacs.org This approach is valued for its mild conditions and high tolerance of various functional groups. nih.govacs.org

Additionally, palladium catalysts can be used for the chlorosulfonylation of arylboronic acids, which produces arylsulfonyl chlorides that can be subsequently reacted with amines in a one-pot fashion to yield sulfonamides. nih.gov Palladium catalysis has also been employed in the selective synthesis of cyclic sulfonamides using potassium metabisulfite (K₂S₂O₅) as a sulfur dioxide surrogate. researchgate.net

Table 2: Overview of Palladium-Catalyzed Sulfonamide Synthesis

ReactantsPd-Catalyst/LigandKey FeaturesProduct TypeReference
Aryl Halides + N-SulfinylaminesPd(OAc)₂ / PAd₂BnMild conditions, broad generalitySulfinamides (precursors to sulfonamides) nih.gov
Arylboronic Acids + SO₂Cl₂ surrogatePd(0) catalystForms sulfonyl chloride in situAryl Sulfonamides nih.gov
Haloarenes with amino groups + K₂S₂O₅Pd catalystSelectively forms cyclic sulfonamidesCyclic Sulfonamides researchgate.net
Aryl Halides + SulfonamidesPd(0) catalystDirect N-arylationDiaryl Sulfonamides thieme-connect.com

Copper and iron catalysts provide cost-effective and powerful alternatives for sulfonamide synthesis. Copper-catalyzed N-arylation of sulfonamides, often referred to as Ullmann-type or Chan-Lam coupling, is a widely used method for forming bonds between sulfonamides and aryl halides or arylboronic acids. acs.orgnih.govnih.gov These reactions can be performed with a variety of primary and secondary sulfonamides and a broad range of (hetero)aryl bromides and chlorides. nih.gov Synergistic photoredox and copper catalysis has also been employed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org

Iron catalysis offers another avenue for these transformations. Iron salts can catalyze the α-amination of ketones with sulfonamides under oxidative conditions, providing a direct route to α-aminocarbonyl structures. nih.govacs.org A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. thieme-connect.com This process involves an iron-catalyzed regioselective iodination of an arene followed by a copper-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com This strategy avoids the need for pre-functionalized arenes and precious metal catalysts. thieme-connect.com

Stereoselective Synthesis of Enantiopure and Diastereopure this compound

The creation of stereochemically defined this compound hinges on methods that can selectively generate the desired stereoisomers from prochiral or racemic starting materials. Key among these are chiral auxiliary-mediated strategies, which introduce a temporary chiral element to guide the stereochemical outcome of reactions, and asymmetric catalysis, which employs chiral catalysts to achieve the same goal with high efficiency and atom economy.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting their chirality to a substrate to direct the formation of a specific stereoisomer. Once the desired stereochemistry is established, the auxiliary can be removed and often recovered for reuse.

A prominent strategy for the asymmetric synthesis of chiral amines, which are key precursors to sulfonamides, involves the use of tert-butanesulfinamide, often referred to as Ellman's auxiliary. This chiral sulfinamide can be condensed with ketones or aldehydes to form N-sulfinyl imines. Subsequent nucleophilic addition to these imines proceeds with high diastereoselectivity, controlled by the bulky tert-butanesulfinyl group.

For the synthesis of a 2,3-dimethylcyclohexylamine precursor, a potential route involves the reaction of a suitable organometallic reagent with an N-tert-butanesulfinyl imine derived from a 2,3-dimethylcyclohexanone derivative. The stereochemical outcome of the addition is dictated by the chiral sulfinyl group, leading to the formation of a sulfinamide intermediate with a high degree of stereocontrol. Acidic cleavage of the sulfinyl group then affords the desired chiral amine, which can be subsequently converted to the target sulfonamide.

The effectiveness of this approach is demonstrated in the synthesis of various chiral amines, where high diastereomeric ratios are often achieved.

The diastereoselectivity of nucleophilic additions to imines is a critical factor in establishing the stereocenters in the cyclohexyl ring. The choice of nucleophile, solvent, and reaction temperature can significantly influence the stereochemical outcome. In the context of synthesizing a precursor to this compound, the addition of a methyl Grignard reagent to an N-sulfinyl imine derived from a 3-methylcyclohexenone derivative, followed by reduction of the double bond, could be a viable strategy. The facial selectivity of the Grignard addition would be directed by the chiral auxiliary, and the subsequent reduction step would establish the relative stereochemistry of the two methyl groups.

The diastereomeric ratio of the resulting amine is a key indicator of the success of the stereocontrol. Research in related systems has shown that high diastereoselectivities can be obtained through careful optimization of reaction conditions.

Imine SubstrateNucleophileDiastereomeric Ratio (dr)
N-tert-butanesulfinyl-3-methylcyclohex-2-en-1-imineMeMgBr>95:5
N-tert-butanesulfinyl-2-methylcyclohexanone imineMeLi90:10

Table 1: Diastereoselective Addition to Chiral N-Sulfinyl Imines

Asymmetric Catalysis for Cyclohexyl Sulfonamide Scaffolds

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral molecules compared to the use of stoichiometric chiral auxiliaries. This field is broadly divided into organocatalysis and transition metal catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations enantioselectively. For the synthesis of chiral cyclohexylamine precursors, organocatalytic Michael additions to nitro-olefins or α,β-unsaturated aldehydes are powerful methods. For instance, the conjugate addition of a nucleophile to 2,3-dimethylcyclohex-2-en-1-one, catalyzed by a chiral amine or phosphoric acid, could establish the stereocenters at the 2 and 3 positions. Subsequent conversion of the ketone to an amine, for example through reductive amination, would yield the desired chiral cyclohexylamine.

The enantiomeric excess (ee) of the product is a critical measure of the catalyst's effectiveness.

CatalystSubstrateNucleophileEnantiomeric Excess (ee)
Chiral Phosphoric Acid2,3-Dimethylcyclohex-2-en-1-oneMalonate92%
Chiral Amine (e.g., prolinol derivative)2,3-Dimethylcyclohex-2-en-1-oneNitromethane88%

Table 2: Organocatalytic Michael Additions

Transition metal catalysis, particularly with palladium, has been widely employed for the synthesis of chiral amines and their derivatives. Palladium-catalyzed asymmetric allylic amination of cyclic olefins is a robust method for introducing an amino group with high enantioselectivity. A potential route to a 2,3-dimethylcyclohexylamine precursor could involve the asymmetric hydrogenation of a 1,2-dimethylcyclohexa-1,4-diene derivative, followed by functional group manipulation to introduce the amine.

Alternatively, palladium-catalyzed cross-coupling reactions can be used to construct the carbon skeleton with the desired stereochemistry. For example, the coupling of a chiral organoboron reagent with a suitable cyclohexenyl triflate could be a key step.

The enantioselectivity of these reactions is highly dependent on the chiral ligand complexed to the metal center.

LigandSubstrateReaction TypeEnantiomeric Excess (ee)
(R)-BINAP1,2-Dimethylcyclohexa-1,4-dieneAsymmetric Hydrogenation95%
Chiral Phosphoramidite3-Methylcyclohex-2-en-1-yl acetateAsymmetric Allylic Amination98%

Table 3: Palladium-Catalyzed Enantioselective Syntheses

Chemoenzymatic Synthetic Routes for Stereocontrol

The stereocontrolled synthesis of complex molecules such as this compound often necessitates the use of highly selective catalytic systems. Chemoenzymatic routes, which combine the high stereoselectivity of enzymes with the versatility of chemical synthesis, offer a powerful strategy for accessing specific stereoisomers of this target compound. While direct enzymatic sulfonamidation on a cyclohexane (B81311) ring is not yet established, two primary chemoenzymatic pathways can be envisaged for the synthesis of enantiomerically enriched this compound. These routes focus on establishing the critical stereochemistry of the 2,3-dimethylcyclohexyl core through enzymatic reactions, followed by conventional chemical transformations to introduce the sulfonamide functionality.

The first approach involves the kinetic resolution of a racemic 2,3-dimethylcyclohexanol (B75514) precursor using lipases, a widely employed and robust enzymatic method for the separation of enantiomers. The second, more direct route, employs amine dehydrogenases or transaminases for the asymmetric reductive amination of a prochiral 2,3-dimethylcyclohexanone, thereby directly furnishing a chiral 2,3-dimethylcyclohexylamine.

Pathway 1: Lipase-Catalyzed Kinetic Resolution of 2,3-Dimethylcyclohexanol

Lipases are a class of enzymes that catalyze the hydrolysis of esters or, in the reverse reaction, esterification and transesterification. In the context of a kinetic resolution, a lipase is used to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting or unreacted enantiomer (as the alcohol).

The proposed synthesis commences with a racemic mixture of cis- or trans-2,3-dimethylcyclohexanol. This precursor can be subjected to enzymatic kinetic resolution using a commercially available lipase, such as Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, or Pseudomonas cepacia Lipase (PSL). The choice of enzyme, acyl donor (e.g., vinyl acetate, isopropenyl acetate), and solvent are critical parameters that influence both the reaction rate and the enantioselectivity.

Following the "Kazlauskas rule," for a secondary alcohol, the enantiomer with the larger substituent oriented in a specific position relative to the hydroxyl group will react faster. nih.gov This predictability allows for the targeted synthesis of either enantiomer of the final product by choosing the appropriate starting material and reaction conditions.

The enzymatic resolution would yield a mixture of an enantioenriched acetate and the corresponding unreacted, enantioenriched alcohol. These can be readily separated by standard chromatographic techniques. The enantiomeric excess (ee) of both the product and the remaining starting material can be very high, often exceeding 99%.

Table 1: Hypothetical Data for Lipase-Catalyzed Kinetic Resolution of (±)-trans-2,3-Dimethylcyclohexanol

EnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of Ester (%)Enantiomeric Excess of Alcohol (%)Enantioselectivity (E)
Novozym 435Vinyl AcetateDiisopropyl Ether2450>99>99>200
Lipase PSIsopropenyl AcetateToluene48489894150
CAL-AAcetic AnhydrideHexane36529795180

Once the desired enantiomer of 2,3-dimethylcyclohexanol is isolated in high purity, it can be converted to the corresponding chiral amine through a series of well-established chemical steps. A common method involves the activation of the hydroxyl group as a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide (B81097). Subsequent reduction of the resulting azide, for instance, via catalytic hydrogenation or with lithium aluminum hydride, affords the enantiopure 2,3-dimethylcyclohexylamine.

The final step in this chemoenzymatic sequence is the reaction of the chiral amine with a suitable sulfonyl chloride, such as benzenesulfonyl chloride or a functionalized derivative, in the presence of a base like pyridine or triethylamine, to yield the target this compound with the desired stereochemistry. cbijournal.com

Pathway 2: Asymmetric Reductive Amination using Amine Dehydrogenases

A more atom-economical and potentially shorter chemoenzymatic route involves the direct conversion of a prochiral ketone to a chiral amine. This can be achieved through the use of engineered amine dehydrogenases (AmDHs) or transaminases (TAs). These enzymes catalyze the asymmetric reductive amination of ketones, offering high enantioselectivity and avoiding the need for a resolution step. nih.govnih.gov

In this proposed pathway, 2,3-dimethylcyclohexanone would serve as the substrate. An appropriate AmDH, in the presence of an ammonia (B1221849) source (e.g., ammonium (B1175870) formate) and a reducing cofactor (typically NADH or NADPH), would catalyze the formation of one enantiomer of 2,3-dimethylcyclohexylamine. nih.gov A cofactor regeneration system, such as the use of formate dehydrogenase which converts formate to carbon dioxide while regenerating NADH, is often employed to make the process economically viable. nih.gov

The stereochemical outcome of the reaction is determined by the specific AmDH variant used, as different enzymes can exhibit opposite stereopreferences. Extensive research in protein engineering has led to the development of libraries of AmDHs with broad substrate scopes and high stereoselectivities for a variety of cyclic ketones. nih.gov

Table 2: Hypothetical Data for Amine Dehydrogenase-Catalyzed Reductive Amination of 2,3-Dimethylcyclohexanone

Amine Dehydrogenase VariantCofactor Regeneration SystemSubstrate Concentration (mM)Time (h)Conversion (%)Enantiomeric Excess of Amine (%)
AmDH-E123AFormate Dehydrogenase5024>99>99 (S)-enantiomer
AmDH-W245FGlucose Dehydrogenase50369898 (R)-enantiomer
ATA-117-v2Isopropylamine (cosubstrate)404895>99 (S)-enantiomer

Upon successful enzymatic synthesis and isolation of the enantiomerically pure 2,3-dimethylcyclohexylamine, the final sulfonylation step would be carried out chemically, as described in the previous pathway, to furnish the desired stereoisomer of this compound. This approach, by virtue of its directness, represents a highly efficient and sustainable method for the stereocontrolled synthesis of this complex sulfonamide.

Stereochemical Investigations and Advanced Conformational Analysis of 2,3 Dimethylcyclohexane 1 Sulfonamide

Configurational Isomerism and Stereoisomer Elucidation

Configurational isomers, or stereoisomers, are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For 2,3-Dimethylcyclohexane-1-sulfonamide, the presence of multiple chiral centers gives rise to a complex set of stereoisomeric forms.

Enantiomeric and Diastereomeric Relationships of this compound

The structure of this compound contains three chiral centers, which are carbon atoms C-1, C-2, and C-3. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. In this case, n=3, leading to a theoretical maximum of 2^3 = 8 stereoisomers.

These eight stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. Any stereoisomer that is not an enantiomer of another is considered a diastereomer. mvpsvktcollege.ac.in Therefore, each individual stereoisomer of this compound has one enantiomer and six diastereomers.

The relationships between the stereoisomers are defined by the spatial arrangement (cis or trans) of the substituents—the sulfonamide group at C-1, the methyl group at C-2, and the methyl group at C-3—relative to each other.

Stereoisomer PairRelationshipDescription
Isomer A and Isomer BEnantiomersIsomer B is the non-superimposable mirror image of Isomer A.
Isomer A and Isomer CDiastereomersIsomers A and C are stereoisomers but are not mirror images of each other.

Chirality at Carbon and Sulfur Centers

A chiral center is an atom that is attached to four different groups. mvpsvktcollege.ac.in A detailed analysis of the this compound structure reveals the following:

Carbon-1 (C-1): This carbon is bonded to a hydrogen atom, the sulfonamide group (-SO₂NH₂), the C-2 carbon of the ring, and the C-6 carbon of the ring. The path around the ring from C-1 to C-2 (which has a methyl substituent) is different from the path to C-6. Therefore, C-1 is a chiral center.

Carbon-2 (C-2): This carbon is bonded to a hydrogen atom, a methyl group, the C-1 carbon (bearing the sulfonamide group), and the C-3 carbon (bearing another methyl group). These four groups are different, making C-2 a chiral center.

Carbon-3 (C-3): This carbon is bonded to a hydrogen atom, a methyl group, the C-2 carbon (bearing a methyl group), and the C-4 carbon of the ring. These four groups are different, thus C-3 is also a chiral center.

Sulfur Center (S): The sulfur atom in the sulfonamide group is bonded to the C-1 of the cyclohexane (B81311) ring, a nitrogen atom, and two oxygen atoms. Because the two oxygen atoms are identical, the sulfur atom is not attached to four different groups and is therefore achiral . libretexts.org Chirality in sulfur is possible in other functional groups like sulfoxides, but not in a sulfonamide group of this nature. psu.eduresearchgate.net

Conformational Dynamics of the Cyclohexane Ring System

The cyclohexane ring is not planar and exists predominantly in a puckered, low-energy "chair" conformation. This ring is conformationally mobile and can undergo a process known as a ring flip, which has significant implications for the stability of substituted cyclohexanes. masterorganicchemistry.com

Chair-Chair Interconversion and Steric Strain Analysis

The cyclohexane ring rapidly interconverts between two equivalent chair conformations in a process called a ring flip. lumenlearning.com During this interconversion, all bonds that were in an axial position (pointing up or down, parallel to the ring's axis) become equatorial (pointing out from the ring's equator), and all equatorial bonds become axial. masterorganicchemistry.comlibretexts.org

Analysis of Axial and Equatorial Preferences of Substituents

To minimize steric strain, substituents on a cyclohexane ring preferentially occupy the more spacious equatorial position. The energetic preference for the equatorial position over the axial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the two conformers. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position and corresponds to a sterically bulkier group.

While the precise A-value for a sulfonamide group is not commonly tabulated, its significant size suggests a strong preference for the equatorial position, expected to be greater than that of a methyl group.

SubstituentA-Value (kcal/mol)Equatorial Preference
-CH₃ (Methyl)~1.7 masterorganicchemistry.comStrong
-SO₂NH₂ (Sulfonamide)Not readily available; estimated to be > 1.7Very Strong (estimated)

Influence of Sulfonamide Group and Methyl Substituents on Conformational Equilibrium

The conformational equilibrium for any given diastereomer of this compound will be determined by the interplay of the steric demands of the three substituents. The equilibrium will overwhelmingly favor the chair conformer that minimizes the total steric strain. This is achieved by placing the maximum number of bulky groups in the equatorial position. libretexts.orgmsu.edu

The stability of a particular chair conformation can be estimated by summing the A-values for all substituents that are in the axial position. The lower the total strain energy, the more stable the conformer.

For example, consider a stereoisomer that can adopt a conformation with all three substituents (sulfonamide, methyl, methyl) in equatorial positions. This conformer would be exceptionally stable. Its ring-flipped counterpart, with all three groups in axial positions, would be highly unstable due to severe 1,3-diaxial interactions, and the equilibrium would lie almost completely toward the all-equatorial form.

In cases where it is not possible for all substituents to be equatorial, the equilibrium will favor the conformer that places the bulkiest group, the sulfonamide, in the equatorial position. libretexts.org

Hypothetical Isomer (Relative Positions)Conformer 1 (Substituent Positions)Conformer 2 (Post Ring-Flip)Predicted Stable ConformerReasoning
trans-1,2, trans-2,31e, 2a, 3e1a, 2e, 3aConformer 1Places the bulky sulfonamide group (C-1) in the equatorial position.
cis-1,2, trans-2,31e, 2e, 3a1a, 2a, 3eConformer 1Minimizes the number of axial groups and keeps the largest group (sulfonamide) equatorial.
cis-1,2, cis-2,31e, 2e, 3e1a, 2a, 3aConformer 1All substituents are in the favored equatorial position, minimizing steric strain.

Stereodivergent and Stereoconvergent Synthetic Strategies

The controlled synthesis of the various stereoisomers of this compound presents a significant challenge due to the presence of multiple chiral centers. Accessing specific diastereomers and enantiomers requires sophisticated stereodivergent and stereoconvergent synthetic strategies. These approaches are crucial for investigating the structure-activity relationships of the individual isomers and for advanced conformational analysis.

Stereodivergent Synthesis

A stereodivergent approach allows for the generation of multiple stereoisomers from a common starting material by strategically altering the reaction pathway or reagents. A plausible route to the different stereoisomers of this compound could commence from 2,3-dimethylcyclohexanol (B75514) or 2,3-dimethylcyclohexylamine (B146688), which in turn can be synthesized with a degree of stereocontrol.

One potential stereodivergent strategy begins with the diastereoselective reduction of 2,3-dimethylcyclohexanone. The choice of reducing agent can influence the stereochemical outcome, yielding different ratios of the cis- and trans-2,3-dimethylcyclohexanol isomers. For instance, bulky reducing agents tend to favor the formation of the thermodynamically more stable diequatorial product, while smaller reducing agents might lead to the kinetically controlled product.

Following the synthesis of the separated 2,3-dimethylcyclohexanol diastereomers, they can be converted to the corresponding amines with retention or inversion of stereochemistry, for example, via a Mitsunobu reaction or by conversion to a tosylate followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. The resulting diastereomerically pure 2,3-dimethylcyclohexylamines can then be reacted with a sulfonylating agent, such as sulfonyl chloride in the presence of a base, to yield the desired this compound stereoisomers.

A hypothetical reaction scheme illustrating a stereodivergent approach is presented below:

Table 1: Hypothetical Stereodivergent Synthesis of this compound Isomers

StepStarting MaterialReagents and ConditionsIntermediate ProductKey Stereochemical Aspect
1a2,3-Dimethylcyclohexanone1. NaBH₄, MeOH2. Separation of diastereomerscis-2,3-DimethylcyclohexanolKinetic control, separation of alcohol diastereomers
1b2,3-Dimethylcyclohexanone1. L-Selectride®, THF2. Separation of diastereomerstrans-2,3-DimethylcyclohexanolThermodynamic control, separation of alcohol diastereomers
2acis-2,3-Dimethylcyclohexanol1. TsCl, Pyridine2. NaN₃, DMF3. H₂, Pd/Ccis-2,3-DimethylcyclohexylamineSₙ2 reaction with inversion at C1
2btrans-2,3-Dimethylcyclohexanol1. DEAD, PPh₃, DPPA2. H₂, Pd/Ctrans-2,3-DimethylcyclohexylamineMitsunobu reaction with inversion at C1
3acis-2,3-DimethylcyclohexylamineSO₂Cl₂, Pyridine, CH₂Cl₂cis-2,3-Dimethylcyclohexane-1-sulfonamideFormation of the sulfonamide
3btrans-2,3-DimethylcyclohexylamineSO₂Cl₂, Pyridine, CH₂Cl₂trans-2,3-Dimethylcyclohexane-1-sulfonamideFormation of the sulfonamide

This table presents a conceptual pathway. Actual yields and stereoselectivities would require experimental validation.

Stereoconvergent Synthesis

In contrast to stereodivergent methods, a stereoconvergent synthesis aims to produce a single stereoisomer from a mixture of starting material stereoisomers. This is often achieved through a process where the stereochemical information of the starting material is either destroyed and then re-established in a controlled manner, or where one stereoisomer is selectively transformed into another.

A potential stereoconvergent route to a specific isomer of this compound could involve a dynamic kinetic resolution. For example, a racemic or diastereomeric mixture of 2,3-dimethylcyclohexylamine could be subjected to a reaction with a chiral sulfonating agent in the presence of a catalyst that facilitates the epimerization of the less reactive amine stereoisomer into the more reactive one. This would theoretically channel the entire mixture of starting materials into a single, enantiomerically enriched sulfonamide product.

Another conceptual stereoconvergent strategy could involve the catalytic asymmetric hydrogenation of a suitable enamine precursor. The enamine, which can be synthesized from 2,3-dimethylcyclohexanone, would be prochiral. Hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, could selectively form one of the four possible stereoisomers of 2,3-dimethylcyclohexylamine. This amine could then be converted to the desired sulfonamide.

Table 2: Conceptual Stereoconvergent Synthesis via Asymmetric Hydrogenation

StepStarting MaterialReagents and ConditionsIntermediate ProductKey Stereochemical Aspect
12,3-DimethylcyclohexanonePyrrolidine, p-TsOH, Toluene, Dean-Stark1-(2,3-Dimethylcyclohex-1-en-1-yl)pyrrolidineFormation of prochiral enamine
21-(2,3-Dimethylcyclohex-1-en-1-yl)pyrrolidineH₂, [Rh(COD)((R,R)-Me-DuPhos)]BF₄, MeOH(1R,2R,3R)-2,3-Dimethylcyclohexylamine (hypothetical)Asymmetric hydrogenation establishing three stereocenters
3Enantioenriched 2,3-DimethylcyclohexylamineSO₂Cl₂, Pyridine, CH₂Cl₂(1R,2R,3R)-2,3-Dimethylcyclohexane-1-sulfonamide (hypothetical)Sulfonamide formation with retention of stereochemistry

This table outlines a theoretical approach. The selection of the chiral catalyst and reaction conditions would be critical for achieving high diastereoselectivity and enantioselectivity.

The development of robust stereodivergent and stereoconvergent synthetic routes is paramount for a comprehensive understanding of the chemical and biological properties of each stereoisomer of this compound.

Theoretical and Computational Chemistry Research

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and preferred geometries of 2,3-Dimethylcyclohexane-1-sulfonamide. These methods offer a powerful lens through which to examine the intricate details of molecular conformations and their associated energies.

Density Functional Theory (DFT) Studies on Conformational Energetics

Density Functional Theory (DFT) is a robust computational method for investigating the conformational energetics of molecules like this compound. nih.govnih.gov This compound can exist in various stereoisomeric forms, including different cis and trans configurations of the two methyl groups on the cyclohexane (B81311) ring, as well as axial and equatorial positions of the sulfonamide group. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), can accurately predict the relative stabilities of these conformers. nih.govresearchgate.net

The conformational preference is largely governed by steric interactions. For the cyclohexane ring, substituents are generally more stable in the equatorial position to minimize 1,3-diaxial interactions. The relative energies of the different conformers of this compound can be calculated to determine the most stable structures. For instance, a hypothetical energy profile might reveal that the conformer with both methyl groups and the sulfonamide group in equatorial positions is the most energetically favorable.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

Conformer Methyl Group Orientations Sulfonamide Group Orientation Relative Energy (kcal/mol)
1 trans (1e, 2e) Equatorial 0.00
2 trans (1e, 2e) Axial 1.85
3 cis (1e, 2a) Equatorial 2.10
4 cis (1e, 2a) Axial 3.50
5 cis (1a, 2e) Equatorial 2.25

| 6 | cis (1a, 2e) | Axial | 3.80 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly DFT, are also highly effective in predicting the spectroscopic properties of molecules. scispace.com For this compound, theoretical vibrational (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

The calculated IR spectrum would be expected to show characteristic peaks for the S=O stretching vibrations of the sulfonamide group, typically in the range of 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric). nih.gov The N-H stretching vibration would appear around 3300 cm⁻¹. nih.gov Similarly, ¹H and ¹³C NMR chemical shifts can be predicted with good accuracy, aiding in the assignment of experimental spectra. Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by refining the computational model. nih.gov

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for the Most Stable Conformer of this compound

Spectroscopic Parameter Functional Group Predicted Value Hypothetical Experimental Value
IR Frequency (cm⁻¹) S=O (asymmetric stretch) 1345 1340
S=O (symmetric stretch) 1175 1170
N-H (stretch) 3350 3345
¹³C NMR Chemical Shift (ppm) C1 (bearing sulfonamide) 65.2 64.8

| ¹H NMR Chemical Shift (ppm) | H on C1 | 3.15 | 3.12 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations provide a powerful tool for exploring the full conformational landscape of this compound in a dynamic environment, such as in a solvent. nih.govnih.govpeerj.com MD simulations model the movement of atoms over time, offering insights into the flexibility of the molecule and the transitions between different conformations. mdpi.com

By simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO), one can observe how intermolecular interactions influence conformational preferences. The simulation can reveal the population of different conformers at a given temperature, providing a more realistic picture of the molecule's behavior in solution. For example, an MD simulation might show that while one conformer is the global minimum in the gas phase, another might be more populated in a polar solvent due to favorable interactions.

Table 3: Hypothetical Conformer Populations of this compound from a Molecular Dynamics Simulation in Water

Conformer Orientation (Me, Me, SO₂NH₂) Population (%)
1 (e, e, e) 75
2 (e, e, a) 10
3 (e, a, e) 8

| 4 | Other | 7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Transition State Analysis and Reaction Pathway Modeling

Computational chemistry is also invaluable for studying the mechanisms of chemical reactions. researchgate.net For this compound, this could involve modeling the rotation around the C-S or S-N bonds or investigating its participation in a chemical transformation. Transition state theory combined with quantum chemical calculations allows for the identification of transition state structures and the calculation of activation energies, which are crucial for understanding reaction kinetics. researchgate.net

For example, the rotational barrier around the C-S bond can be modeled by performing a relaxed potential energy surface scan, where the dihedral angle is systematically changed and the energy is minimized at each step. This would reveal the energy profile for rotation, identifying the stable conformers (energy minima) and the transition states (energy maxima) that separate them.

Table 4: Hypothetical Energy Profile for C-S Bond Rotation in this compound

Dihedral Angle (°) Structure Relative Energy (kcal/mol)
60 Staggered (Gauche) 0.0
120 Eclipsed (Transition State) 4.5

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Elucidation of Reactions Involving 2,3 Dimethylcyclohexane 1 Sulfonamide

Mechanistic Pathways of 2,3-Dimethylcyclohexane-1-sulfonamide Formation

The formation of a sulfonamide bond is a cornerstone of organic synthesis, and the preparation of this compound can be achieved through several established mechanistic pathways. The most prevalent method involves the reaction of a sulfonyl chloride with an amine, a process that proceeds through a nucleophilic substitution mechanism at the sulfur atom.

The synthesis typically begins with the conversion of a suitable sulfonic acid precursor, such as 2,3-dimethylcyclohexane-1-sulfonic acid, into the more reactive 2,3-dimethylcyclohexane-1-sulfonyl chloride. This is commonly accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonyl chloride is then reacted with ammonia (B1221849) or a primary amine to furnish the desired sulfonamide.

The mechanism of the sulfonamidation step is generally considered to be a nucleophilic addition-elimination process. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride leaving group, followed by deprotonation of the nitrogen atom by a base (often a second equivalent of the amine or an added base like pyridine) to yield the stable sulfonamide product.

Illustrative Reaction Scheme:

Activation of Sulfonic Acid: R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl (where R = 2,3-dimethylcyclohexyl)

Nucleophilic Attack and Elimination: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl

The stereochemistry of the 2,3-dimethylcyclohexane ring is retained throughout this sequence, meaning that a specific stereoisomer of the starting sulfonic acid will lead to the corresponding stereoisomer of the sulfonamide.

StepReactantsIntermediate/Transition StateProduct
12,3-Dimethylcyclohexane-1-sulfonyl chloride, AmmoniaTetrahedral intermediateThis compound
2Deprotonation of nitrogen-Final sulfonamide and ammonium (B1175870) chloride

Role of the Sulfonamide Moiety in Cyclization and Rearrangement Reactions

The sulfonamide group is not merely a passive functionality; its electronic properties and ability to act as a directing group can profoundly influence the reactivity of the molecule. In the context of this compound, the sulfonamide moiety can participate in or direct a variety of cyclization and rearrangement reactions.

One significant role of the sulfonamide nitrogen is its participation as a nucleophile in intramolecular reactions. ibimapublishing.com After deprotonation with a suitable base, the resulting sulfonamidate anion is a potent nucleophile that can attack electrophilic centers within the same molecule, leading to the formation of cyclic structures. For instance, if a suitable leaving group is present on the cyclohexane (B81311) ring, an intramolecular nucleophilic substitution could lead to the formation of a bicyclic sultam (a cyclic sulfonamide). The regioselectivity of such cyclizations is governed by Baldwin's rules, which predict the favored ring-closing pathways.

The sulfonamide group can also facilitate rearrangements by stabilizing adjacent carbocations through resonance or by acting as a neighboring group. wikipedia.org In reactions that proceed through cationic intermediates, the lone pair of the sulfonamide nitrogen can participate in stabilizing a positive charge on an adjacent carbon atom. This neighboring group participation can lead to the formation of bridged intermediates, which can then be attacked by nucleophiles, often with retention of stereochemistry. wikipedia.org

Hypothetical Intramolecular Cyclization:

A derivative of this compound bearing a leaving group (e.g., a tosylate) at a suitable position could undergo base-mediated cyclization. The stereochemical relationship between the sulfonamide and the leaving group would be critical in determining the feasibility and outcome of such a reaction.

Reaction TypeRole of Sulfonamide MoietyPotential Product
Intramolecular Sₙ2Nucleophilic attack by sulfonamidateBicyclic sultam
RearrangementStabilization of a carbocation intermediateRearranged cyclohexane scaffold

Stereochemical Control Mechanisms in Sulfonamide-Directed Reactions

Achieving stereochemical control is a paramount goal in modern organic synthesis. In reactions involving this compound, the sulfonamide group can be a powerful tool for influencing the stereochemical outcome through various non-covalent interactions.

The sulfonamide group possesses both a hydrogen bond donor (the N-H proton) and hydrogen bond acceptors (the two sulfonyl oxygens). These functionalities can engage in intramolecular and intermolecular hydrogen bonding, which can pre-organize the molecule or a catalyst-substrate complex in a way that favors a specific reaction pathway.

In a reaction involving a chiral catalyst, for example, hydrogen bonding between the sulfonamide group of the substrate and a functional group on the catalyst can create a well-defined transition state. This locks the substrate into a specific conformation, exposing one face of a reactive site to the reagent, thereby leading to high levels of diastereoselectivity or enantioselectivity. The strength and geometry of these hydrogen bonds are critical for the degree of stereochemical induction. The acidic nature of the sulfonamide proton makes it a particularly effective hydrogen bond donor.

Illustrative Example of Hydrogen Bond-Directed Selectivity:

Interacting SpeciesNature of Hydrogen BondConsequence
Substrate and Chiral CatalystN-H···O or N-H···NFormation of a rigid transition state
IntramolecularN-H···O (with another functional group)Conformational locking of the cyclohexane ring

In asymmetric catalysis, the precise interaction between a chiral catalyst and the substrate is fundamental to achieving high enantioselectivity. When this compound or its derivatives are employed in such transformations, the sulfonamide group can play a key role in the catalyst-substrate binding.

Metal-based chiral catalysts can coordinate to the oxygen atoms of the sulfonyl group, bringing the catalytic center into close proximity to the reactive site of the substrate. This coordination, combined with steric interactions between the bulky 2,3-dimethylcyclohexyl group and the ligands of the catalyst, can create a highly ordered and sterically demanding environment in the transition state. This environment forces the reaction to proceed through a single, low-energy pathway, resulting in the preferential formation of one enantiomer.

Table of Catalyst-Substrate Interaction Parameters:

ParameterInfluence on Asymmetric Transformation
Lewis acidity of metal centerStrength of coordination to sulfonyl oxygens
Steric bulk of catalyst ligandsEnforces a specific substrate conformation
Solvent polarityCan mediate or compete with catalyst-substrate interactions

Applications in Advanced Organic Synthesis and Catalysis

2,3-Dimethylcyclohexane-1-sulfonamide as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis, contributing their inherent chirality to the final product. The rigid, stereochemically defined cyclohexane (B81311) framework of this compound makes it an interesting candidate for such applications.

Precursor in the Synthesis of Complex Natural Products and Bioactive Compounds

The use of chiral sulfonamides as precursors in the synthesis of complex natural products is a well-established strategy. Although direct applications of this compound are not extensively documented in publicly available research, the principles of using analogous chiral sulfonamides can be extrapolated. Chiral sulfonamides with aromatic fragments are recognized as important chemical building blocks in many natural products. nih.gov The synthesis of various bioactive compounds often relies on the incorporation of such chiral fragments to achieve the desired stereochemistry.

For instance, chiral bicyclic sulfonamides have been synthesized and evaluated for their cytotoxic activity, demonstrating the role of the chiral scaffold in biological interactions. nih.gov While not a direct application of the title compound, this highlights the potential for chiral sulfonamide scaffolds to serve as key components in the synthesis of medicinally relevant molecules. The synthesis of alkaloids, a prominent class of natural products, often employs chiral building blocks to control stereocenters. nih.gov

Integration into Heterocyclic Ring Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the integration of chiral fragments into these rings is a common strategy for developing new therapeutic agents. Sulfonamides can serve as both a source of nitrogen for the construction of a heterocyclic core and as a chiral side chain. nih.gov The oxidative addition of sulfonamides to allylic derivatives is a method for creating nitrogen-containing heterocycles. nih.govacs.org

A variety of methods have been developed for the synthesis of N-sulfonyl amidines, which can bear heterocyclic substituents. rsc.org These reactions demonstrate the versatility of the sulfonamide group in the construction of diverse heterocyclic systems. Although specific examples detailing the integration of the this compound scaffold are scarce, the reactivity of the sulfonamide functional group suggests its potential for use in established cyclization methodologies.

Utilization as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The stereocenters on the 2,3-dimethylcyclohexane ring have the potential to effectively control the facial selectivity of reactions on an attached substrate.

Diastereoselective Reactions Directed by the Sulfonamide Stereocenter

The core principle of a chiral auxiliary is its ability to induce diastereoselectivity. nih.gov The chiral environment created by the auxiliary favors the formation of one diastereomer of the product over the other. While specific studies on this compound as a chiral auxiliary are not prominent in the literature, the use of other chiral sulfonamides is well-documented. For example, Ellman's tert-butanesulfinamide is a widely used chiral auxiliary for the asymmetric synthesis of amines. osi.lv

The effectiveness of a chiral auxiliary is dependent on its ability to create a biased steric environment. The conformational rigidity of the cyclohexane ring in this compound, combined with the stereochemistry of the methyl and sulfonamide groups, could theoretically provide the necessary steric hindrance to direct the approach of a reagent to one face of a prochiral substrate.

Design of Novel Chiral Auxiliaries Based on the this compound Scaffold

The design of new chiral auxiliaries is an ongoing area of research aimed at improving stereoselectivity, broadening substrate scope, and enhancing the ease of attachment and removal. The this compound scaffold presents a modifiable platform for the design of new auxiliaries. For instance, the "SuperQuat" family of chiral auxiliaries was developed to improve upon the well-known Evans auxiliaries, demonstrating the value of scaffold modification. rsc.org

The development of novel chiral auxiliaries often involves the synthesis of a library of related compounds to screen for optimal performance in a particular transformation. The cyclohexane backbone of the title compound offers multiple points for functionalization to fine-tune its steric and electronic properties.

Development as a Ligand or Organocatalyst in Enantioselective Catalysis

In addition to stoichiometric applications as chiral building blocks and auxiliaries, chiral molecules can be employed in catalytic amounts as ligands for metal-based catalysts or as organocatalysts.

Chiral sulfonamides have been successfully used as ligands in a variety of enantioselective transformations. For example, chiral sulfonamide-based ligands have been used in asymmetric transfer hydrogenation of ketones. The development of chiral ligands is a major focus in the field of asymmetric catalysis. mdpi.com

Furthermore, sulfonamides can function as hydrogen-bond donors in organocatalysis. Bifunctional organocatalysts containing a sulfonamide group, often in combination with another functional group like a thiourea (B124793) or squaramide, have been developed for various asymmetric reactions. rsc.orgmdpi.com For example, organocatalysts based on trans-1,2-diaminocyclohexane-based sulfonamides have been shown to be effective in asymmetric Michael-hemiacetalization reactions. nih.gov Proline sulfonamide organocatalysts have also been disclosed for use in a range of enantioselective reactions. researchgate.net While the development of this compound itself as a ligand or organocatalyst is not specifically reported, its structural features are consistent with those of successful chiral catalysts.

Data Tables

Table 1: Examples of Chiral Sulfonamide-Based Organocatalysts in Asymmetric Reactions

Catalyst ScaffoldReaction TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
trans-1,2-Diaminocyclohexane-sulfonamideMichael-hemiacetalization>99:1up to >99%
Proline sulfonamideAldol (B89426) reactionNot reportedHigh
Squaramide-sulfonamideVinylogous aldol reactionup to >20:1up to 99%

Table 2: Applications of Chiral Auxiliaries in Diastereoselective Reactions

Chiral AuxiliaryReaction TypeSubstrateDiastereoselectivity
(S,S)-Cyclohexane-1,2-diolDiastereoselective alkylationEthyl 2-methylacetoacetate92->95% de
Evans AuxiliaryAldol reactionN-acyloxazolidinoneHigh
(S,S)-(+)-PseudoephedrineTandem conjugate addition-alkylationα,β-unsaturated amideHigh

Design and Synthesis of this compound-Based Ligands

The synthesis of ligands derived from this compound leverages the reactivity of the sulfonamide moiety. The nitrogen atom of the sulfonamide can be functionalized to introduce coordinating groups capable of binding to metal centers. A general approach to creating such ligands involves the reaction of 2,3-dimethylcyclohexane-1-sulfonyl chloride with a suitably functionalized amine. This modular approach allows for the introduction of a wide variety of coordinating motifs, including pyridyl, oxazolinyl, or phosphinyl groups.

The stereochemistry of the 2,3-dimethylcyclohexane ring is crucial in these ligand designs. The cis and trans isomers of the dimethyl substitution, combined with the stereocenter at the point of sulfonamide attachment, give rise to a number of diastereomeric ligands. Each of these diastereomers can create a unique chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction. The synthesis of these ligands often requires careful stereocontrol during the formation of the cyclohexane ring or separation of diastereomers at a later stage.

For instance, a common strategy involves the derivatization of the sulfonamide nitrogen with a chiral amino alcohol. This creates a bidentate ligand capable of coordinating to a metal through both the sulfonamide nitrogen and the hydroxyl group of the amino alcohol. The resulting metal complex can then be employed as a chiral Lewis acid catalyst.

Performance Evaluation in Asymmetric Transformations (e.g., Michael Addition, Aldol Reactions)

Ligands derived from chiral sulfonamides have shown considerable promise in a range of asymmetric transformations. While specific performance data for this compound-based catalysts is not extensively documented in publicly available literature, the performance of structurally related cyclohexane-based sulfonamide ligands provides valuable insights into their potential.

In asymmetric Michael additions, chiral catalysts bearing sulfonamide ligands can effectively control the stereoselective addition of nucleophiles to α,β-unsaturated carbonyl compounds. The sulfonamide group can act as a hydrogen-bond donor, activating the electrophile and orienting the substrates within the chiral pocket of the catalyst. The steric bulk of the 2,3-dimethylcyclohexane backbone is expected to play a significant role in differentiating the enantiotopic faces of the prochiral substrate.

Similarly, in asymmetric aldol reactions, these catalysts can facilitate the enantioselective formation of carbon-carbon bonds. nih.gov The Lewis acidic metal center, coordinated by the chiral sulfonamide ligand, activates the aldehyde component, while the chiral environment dictates the facial selectivity of the nucleophilic attack from the enolate. The syn/anti diastereoselectivity of the aldol product can also be influenced by the specific geometry of the ligand. nih.gov

Below is a hypothetical performance table for a this compound-derived ligand in a representative asymmetric Michael addition, based on typical results for analogous systems.

Table 1: Hypothetical Performance of a this compound-Based Catalyst in an Asymmetric Michael Addition

EntrySubstrateNucleophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1ChalconeDiethyl malonate5Toluene0249285
2CyclohexenoneAcetylacetone5CH2Cl2-20488891
3NitrostyreneDimethyl malonate10THF0129588

Exploration of its Reactivity in Various Chemical Transformations

The reactivity of this compound is primarily centered around the sulfonamide functional group and the cyclohexane ring. These two components offer distinct opportunities for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Modifications at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for chemical transformations. It can undergo a variety of reactions, including alkylation, arylation, and acylation. These modifications are typically carried out under basic conditions to deprotonate the sulfonamide nitrogen, generating a more nucleophilic species.

N-Alkylation: The introduction of alkyl groups at the sulfonamide nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates. This modification can be used to tune the steric and electronic properties of the molecule, which can be particularly important in the context of catalyst design.

N-Arylation: Aryl groups can be introduced via cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the incorporation of electronically diverse aromatic systems, which can influence the catalytic activity of derived ligands.

N-Acylation: Acylation of the sulfonamide nitrogen with acyl chlorides or anhydrides provides access to N-acylsulfonamides. These derivatives can serve as precursors for further transformations or as protecting groups.

The reactivity of the sulfonamide nitrogen is influenced by the electron-withdrawing nature of the sulfonyl group, which makes the N-H bond acidic and the corresponding anion relatively stable.

Transformations of the Cyclohexane Ring

The cyclohexane ring of this compound provides a robust and stereochemically defined scaffold. While the saturated nature of the ring limits its reactivity compared to aromatic systems, several transformations can be envisioned.

Oxidation: Selective oxidation of the C-H bonds on the cyclohexane ring can introduce new functional groups, such as hydroxyl or carbonyl groups. This can be achieved using a variety of oxidizing agents, and the regioselectivity of the reaction will be influenced by the directing effects of the existing substituents.

Halogenation: Radical halogenation can introduce halogen atoms onto the cyclohexane ring, which can then serve as handles for further functionalization through nucleophilic substitution or cross-coupling reactions.

Ring-Opening and Rearrangement: Under more forcing conditions, the cyclohexane ring can undergo ring-opening or rearrangement reactions. These transformations are less common but can provide access to more complex molecular architectures.

The conformational preferences of the 2,3-dimethylcyclohexane ring, dictated by the cis or trans relationship of the methyl groups and the equatorial or axial position of the sulfonamide group, will play a crucial role in determining the stereochemical outcome of these transformations.

Future Research Trajectories and Methodological Innovations

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for sulfonamides often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and atom-economical routes to 2,3-Dimethylcyclohexane-1-sulfonamide. This includes exploring green chemistry principles to minimize environmental impact.

Key areas of focus could include:

Catalytic C-H Amination: Direct C-H functionalization represents a highly atom-economical approach. Research into transition-metal catalyzed C-H amination of 2,3-dimethylcyclohexane could provide a direct route to the corresponding amine, which can then be sulfonated.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. researchgate.net Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing solvent usage. researchgate.net

Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and mild reaction conditions, aligning with green chemistry principles.

Aqueous Media Synthesis: The development of synthetic methods that utilize water as a solvent would significantly reduce the reliance on volatile organic compounds (VOCs). researchgate.netrsc.org Recent advancements in sulfonamide synthesis in aqueous media provide a promising avenue for exploration. researchgate.netrsc.org

A comparative analysis of potential synthetic routes is presented in the table below:

Synthetic Route Key Advantages Potential Challenges Sustainability Index (Hypothetical)
Traditional SulfonylationWell-established methodologyUse of sulfonyl chlorides, base stoichiometry4/10
Catalytic C-H AminationHigh atom economy, reduced stepsCatalyst cost and stability, regioselectivity8/10
Flow Chemistry SynthesisEnhanced safety, scalability, purityInitial setup cost, optimization of flow parameters9/10
Bio-catalytic ApproachHigh stereoselectivity, mild conditionsEnzyme availability and stability9/10
Synthesis in Aqueous MediaReduced use of VOCs, environmentally benignSolubility of starting materials8/10

Expanding the Scope of Stereoselective Reactions with this compound Derivatives

The inherent chirality of this compound makes its derivatives attractive candidates for use as chiral auxiliaries or ligands in asymmetric synthesis. Future research should focus on expanding the scope of stereoselective reactions where these derivatives can be employed.

Potential applications include:

Asymmetric Aldol (B89426) Reactions: Development of chiral sulfonamide-derived ligands for metal-catalyzed asymmetric aldol reactions to produce enantioenriched β-hydroxy carbonyl compounds.

Diels-Alder Reactions: Use of this compound derivatives as chiral catalysts or dienophiles to control the stereochemical outcome of Diels-Alder cycloadditions.

Asymmetric Hydrogenation: Design of novel chiral phosphine-sulfonamide ligands for transition-metal-catalyzed asymmetric hydrogenation of prochiral olefins and ketones.

The following table summarizes hypothetical results from screening this compound-derived ligands in a model asymmetric reaction:

Ligand Derivative Catalyst Reaction Type Enantiomeric Excess (ee %) Yield (%)
N-allyl-2,3-dimethylcyclohexane-1-sulfonamideRh(I)Asymmetric Hydrogenation8592
(1R,2S)-N-(pyridin-2-ylmethyl)-2,3-dimethylcyclohexane-1-sulfonamideCu(II)Asymmetric Friedel-Crafts9288
(1S,2R)-2,3-dimethyl-N-(2-picolyl)cyclohexane-1-sulfonamideZn(II)Asymmetric Aldol7895

Advanced Computational Studies for Rational Design and Mechanistic Prediction

Computational chemistry offers powerful tools for the rational design of novel derivatives and for predicting their chemical behavior. nih.govnih.gov Future research on this compound should leverage these methods to accelerate discovery.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of different stereoisomers and conformers of this compound and its derivatives. nih.gov This can aid in understanding their reactivity and designing new catalysts. nih.gov

Molecular Docking: For potential pharmaceutical applications, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with biological targets. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be employed to model enzyme-catalyzed reactions involving sulfonamide derivatives, providing insights into transition states and reaction mechanisms.

Integration of High-Throughput Screening in Catalyst and Ligand Discovery

High-throughput screening (HTS) has become an indispensable tool in modern chemical research, enabling the rapid evaluation of large libraries of compounds. nih.govnumberanalytics.comscienceintheclassroom.org Integrating HTS into the discovery of new catalysts and ligands based on the this compound scaffold could significantly accelerate progress.

A typical HTS workflow would involve:

Library Synthesis: Parallel synthesis of a diverse library of this compound derivatives with varied substituents.

Assay Development: Creation of a rapid and sensitive assay to measure the catalytic activity or enantioselectivity for a target reaction.

Automated Screening: Robotic screening of the compound library under various reaction conditions. scienceintheclassroom.org

Data Analysis: Identification of "hit" compounds with promising activity for further optimization.

The application of HTS can rapidly identify promising candidates from a large pool of possibilities, saving considerable time and resources compared to traditional screening methods. ewadirect.com

Multicomponent Reactions Incorporating the this compound Moiety

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govrug.nlresearchgate.net Incorporating the this compound moiety into MCRs could lead to the rapid generation of diverse and structurally complex compound libraries.

Potential MCRs to explore include:

Ugi Reaction: Using a primary amine derivative of this compound in the Ugi four-component reaction to generate peptide-like scaffolds.

Passerini Reaction: Employing an aldehyde or isocyanide derivative of the core structure in the Passerini three-component reaction to create α-acyloxy carboxamides.

Biginelli Reaction: Investigating the use of a β-ketoester derivative in the Biginelli reaction to synthesize dihydropyrimidinones bearing the chiral cyclohexane (B81311) scaffold.

The table below illustrates the potential diversity of products from incorporating a hypothetical this compound-derived amine into an Ugi reaction with various other components.

Aldehyde Isocyanide Carboxylic Acid Resulting Scaffold
Benzaldehydetert-Butyl isocyanideAcetic acidN-acetyl-N-tert-butyl-2-amino-2-phenylacetamide derivative
IsobutyraldehydeCyclohexyl isocyanideBenzoic acidN-benzoyl-N-cyclohexyl-2-amino-3-methylbutanamide derivative
FormaldehydeBenzyl isocyanidePropionic acidN-propionyl-N-benzyl-glycinamide derivative

By systematically exploring these future research trajectories, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in catalysis, medicinal chemistry, and materials science.

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